molecular formula C14H21NO2 B14128955 Methyl 3-(hexylamino)benzoate

Methyl 3-(hexylamino)benzoate

Cat. No.: B14128955
M. Wt: 235.32 g/mol
InChI Key: VYIJOZUZJTUQMN-UHFFFAOYSA-N
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Description

Methyl 3-(hexylamino)benzoate is an organic compound belonging to the ester family It is characterized by the presence of a benzoate group attached to a methyl ester and a hexylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hexylamino)benzoate typically involves the esterification of 3-(hexylamino)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

3-(hexylamino)benzoic acid+methanolMethyl 3-(hexylamino)benzoate+water\text{3-(hexylamino)benzoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 3-(hexylamino)benzoic acid+methanol→Methyl 3-(hexylamino)benzoate+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hexylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(hexylamino)benzoic acid.

    Reduction: 3-(hexylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-(hexylamino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hexylamino)benzoate involves its interaction with specific molecular targets. The hexylamino group can interact with biological receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the hexylamino group, making it less versatile in biological applications.

    Ethyl 3-(hexylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(amino)benzoate: Lacks the hexyl group, affecting its hydrophobic properties.

Uniqueness

Methyl 3-(hexylamino)benzoate is unique due to the presence of both the hexylamino and ester groups, providing a balance of hydrophobic and hydrophilic properties. This makes it suitable for a wide range of applications, from chemical synthesis to biological studies.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 3-(hexylamino)benzoate

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-10-15-13-9-7-8-12(11-13)14(16)17-2/h7-9,11,15H,3-6,10H2,1-2H3

InChI Key

VYIJOZUZJTUQMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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